1-[1-(ETHANESULFONYL)PIPERIDINE-4-CARBONYL]-3-METHYLPIPERIDINE
Overview
Description
1-[1-(ETHANESULFONYL)PIPERIDINE-4-CARBONYL]-3-METHYLPIPERIDINE is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing one nitrogen atom, and its derivatives are widely used in pharmaceuticals, agrochemicals, and organic synthesis. This compound is characterized by the presence of an ethanesulfonyl group and a carbonyl group attached to the piperidine ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(ETHANESULFONYL)PIPERIDINE-4-CARBONYL]-3-METHYLPIPERIDINE typically involves multiple steps, starting with the preparation of the piperidine ring. One common method is the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another approach involves the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols with SOCl2 . These methods provide good to excellent yields of the desired piperidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions, which offer advantages such as scalability and efficiency. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides various enantioenriched piperidines in good yields and high diastereoselectivities . This method can be scaled up smoothly, showcasing its utility in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-[1-(ETHANESULFONYL)PIPERIDINE-4-CARBONYL]-3-METHYLPIPERIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethanesulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with H2O2 can yield sulfoxides, while reduction with NaBH4 can produce alcohols.
Scientific Research Applications
1-[1-(ETHANESULFONYL)PIPERIDINE-4-CARBONYL]-3-METHYLPIPERIDINE has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[1-(ETHANESULFONYL)PIPERIDINE-4-CARBONYL]-3-METHYLPIPERIDINE involves its interaction with specific molecular targets and pathways. The ethanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The piperidine ring provides a stable scaffold for binding to biological targets, potentially modulating their activity. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
1-(ETHANESULFONYL)PIPERIDINE-4-CARBOXYLIC ACID: This compound shares the ethanesulfonyl group and piperidine ring but has a carboxylic acid group instead of a carbonyl group.
1-[1-(ETHANESULFONYL)PIPERIDINE-4-CARBONYL]-4-ETHYLPIPERAZINE: This compound has a similar structure but includes an additional piperazine ring.
Uniqueness
1-[1-(ETHANESULFONYL)PIPERIDINE-4-CARBONYL]-3-METHYLPIPERIDINE is unique due to the presence of both the ethanesulfonyl and carbonyl groups, which provide distinct reactivity and versatility in chemical synthesis. Its structure allows for a wide range of chemical modifications, making it a valuable intermediate in various applications.
Properties
IUPAC Name |
(1-ethylsulfonylpiperidin-4-yl)-(3-methylpiperidin-1-yl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3S/c1-3-20(18,19)16-9-6-13(7-10-16)14(17)15-8-4-5-12(2)11-15/h12-13H,3-11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NESSJQWDNQJWJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)N2CCCC(C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.44 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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